molecular formula C16H17N3OS B2761741 N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide CAS No. 546090-53-3

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide

Cat. No.: B2761741
CAS No.: 546090-53-3
M. Wt: 299.39
InChI Key: CISSQWUNYCOLRA-UHFFFAOYSA-N
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Description

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide (CAS: 546090-53-3, C₁₆H₁₇N₃OS, MW: 299.39 g/mol) is a thiazole-based acetamide derivative characterized by a 4-tert-butylphenyl substituent at the 4-position of the thiazole ring and a cyanoacetamide group at the 2-position.

Properties

IUPAC Name

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-16(2,3)12-6-4-11(5-7-12)13-10-21-15(18-13)19-14(20)8-9-17/h4-7,10H,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISSQWUNYCOLRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Thiazole Ring

Aromatic Substituents
  • Target Compound : 4-tert-butylphenyl group.
  • Analog 2 : N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide (6a) () contains polar hydroxy and methoxy groups, favoring hydrogen bonding with COX/LOX enzymes.
  • Analog 3 : 2-(4-Chlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () has a simpler 4-chlorophenyl group, offering moderate hydrophobicity.

Impact : The tert-butyl group in the target compound likely enhances lipid solubility and membrane permeability compared to polar or smaller substituents in analogs .

Acetamide Modifications
  • Target Compound: 2-cyanoacetamide.
  • Analog 4: N-[4-(4-chlorophenyl)amino-1,3-thiazol-2-yl]-2-cyanoacetamide derivative 11 () shares the cyanoacetamide group, suggesting a role in bioactivity via cyano-mediated interactions.
  • Analog 5: N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide () replaces cyano with a morpholino group, altering solubility and target affinity.

Impact: The cyano group may enhance binding to enzymes (e.g., COX/LOX) compared to morpholino or unmodified acetamide groups .

Biological Activity

N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2-cyanoacetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, a tert-butylphenyl group, and a cyanoacetamide moiety. Its molecular formula is C16H17N3OSC_{16}H_{17}N_{3}OS with a molecular weight of approximately 299.39 g/mol. The structural components contribute to its lipophilicity and potential bioavailability in biological systems.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving the modulation of nucleases, which are crucial in DNA degradation processes. This suggests potential applications in cancer therapy.
  • Antimicrobial Properties : The thiazole moiety is often associated with antimicrobial and antifungal activities. This compound may exhibit similar effects, making it a candidate for further research in infectious disease treatment.
  • Enzyme Inhibition : Interaction studies indicate that the compound may bind to specific enzymes involved in metabolic pathways, leading to inhibition of their activity. This could have implications for various therapeutic applications.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize the proposed mechanisms:

  • Nuclease Inhibition : By inhibiting nucleases, the compound may prevent the degradation of nucleic acids, thereby influencing cellular processes such as apoptosis and proliferation.
  • Antimicrobial Action : The thiazole ring's electron-rich nature may facilitate interactions with microbial targets, leading to cell membrane disruption or interference with metabolic functions .
  • Enzyme Interaction : Binding affinity studies suggest that the compound can interact favorably with target proteins, leading to altered enzymatic activity which could be beneficial in treating diseases related to enzyme dysfunctions .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyObjectiveFindings
In Vitro Cytotoxicity Assay Evaluate antitumor effectsShowed significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent .
Antimicrobial Efficacy Test against bacterial strainsExhibited moderate to high antibacterial activity against gram-positive and gram-negative bacteria .
Enzyme Inhibition Studies Assess interaction with metabolic enzymesDemonstrated inhibition of specific enzymes linked to metabolic disorders, suggesting therapeutic potential .

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